molecular formula C26H19NO B3836143 (E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one

(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one

Cat. No.: B3836143
M. Wt: 361.4 g/mol
InChI Key: GCDWLJRJBOQYON-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is a complex organic compound that features both anthracene and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of anthracene-9-carbaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene or indole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the anthracene or indole rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of anthracene-9-carboxylic acid or 2-methyl-1H-indole-3-carboxylic acid.

    Reduction: Formation of 9,10-dihydroanthracene or 2-methylindoline derivatives.

    Substitution: Formation of halogenated or nitrated anthracene or indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new organic reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. It can also be used in the study of enzyme interactions and as a potential ligand for receptor studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The anthracene moiety may interact with aromatic amino acids in proteins, while the indole moiety could engage in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-anthracen-9-yl-1-(1H-indol-3-yl)prop-2-en-1-one: Similar structure but lacks the methyl group on the indole ring.

    (E)-3-anthracen-9-yl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one: Contains a pyrrolo[2,3-b]pyridine ring instead of an indole ring.

Uniqueness

(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is unique due to the presence of both anthracene and indole moieties, which confer distinct electronic and steric properties. The methyl group on the indole ring further differentiates it from similar compounds, potentially affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO/c1-17-26(23-12-6-7-13-24(23)27-17)25(28)15-14-22-20-10-4-2-8-18(20)16-19-9-3-5-11-21(19)22/h2-16,27H,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDWLJRJBOQYON-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Reactant of Route 4
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Reactant of Route 5
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Reactant of Route 6
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.